2-Chloro-5H-pyrrolo[3,2-d]pyrimidine-7-carbaldehyde
CAS No.: 1824084-20-9
Cat. No.: VC11703798
Molecular Formula: C7H4ClN3O
Molecular Weight: 181.58 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1824084-20-9 |
|---|---|
| Molecular Formula | C7H4ClN3O |
| Molecular Weight | 181.58 g/mol |
| IUPAC Name | 2-chloro-5H-pyrrolo[3,2-d]pyrimidine-7-carbaldehyde |
| Standard InChI | InChI=1S/C7H4ClN3O/c8-7-10-2-5-6(11-7)4(3-12)1-9-5/h1-3,9H |
| Standard InChI Key | OBOIGOYVUWRRFS-UHFFFAOYSA-N |
| SMILES | C1=C(C2=NC(=NC=C2N1)Cl)C=O |
| Canonical SMILES | C1=C(C2=NC(=NC=C2N1)Cl)C=O |
Introduction
Chemical Identity
IUPAC Name:
2-Chloro-5H-pyrrolo[3,2-d]pyrimidine-7-carbaldehyde
Molecular Formula:
C7H4ClN3O
Molecular Weight:
181.58 g/mol
Structure:
The compound contains a pyrrolopyrimidine core substituted with a chloro group at position 2 and an aldehyde group at position 7. The heterocyclic structure imparts unique electronic and steric properties.
| Property | Value |
|---|---|
| Molecular Formula | C7H4ClN3O |
| Molecular Weight | 181.58 g/mol |
| Functional Groups | Aldehyde, Chlorine |
| Heterocyclic System | Pyrrolopyrimidine |
Synthesis
The synthesis of 2-Chloro-5H-pyrrolo[3,2-d]pyrimidine-7-carbaldehyde typically involves multi-step reactions starting from pyrimidine derivatives. A common approach includes:
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Base Structure Formation:
Pyrrolopyrimidine is synthesized through cyclization reactions involving pyrrole and pyrimidine precursors. -
Chlorination:
Chlorination at the 2-position is achieved using reagents like thionyl chloride or phosphorus oxychloride. -
Aldehyde Functionalization:
The aldehyde group is introduced via selective oxidation of methyl or hydroxymethyl substituents or by formylation reactions.
These steps are often optimized to ensure high yields and purity of the final compound.
Applications in Medicinal Chemistry
The pyrrolopyrimidine scaffold, including derivatives like 2-Chloro-5H-pyrrolo[3,2-d]pyrimidine-7-carbaldehyde, has been extensively studied for its biological activities:
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Anticancer Activity:
Compounds with similar structures have shown efficacy in inhibiting cancer cell proliferation by targeting kinases or DNA synthesis pathways . -
Antiviral Potential:
Pyrrolopyrimidines are being explored for their ability to inhibit viral enzymes, making them candidates for antiviral drug development. -
Antioxidant Properties:
The aldehyde functionality combined with the heterocyclic core may contribute to antioxidant activity by scavenging free radicals .
Research Findings and Future Directions
Recent studies have highlighted the versatility of pyrrolopyrimidine derivatives:
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Synthetic Utility:
The aldehyde group serves as a reactive site for further functionalization, enabling the synthesis of diverse derivatives for biological testing . -
Structure-Activity Relationships (SAR):
Modifications at the chloro and aldehyde positions influence the biological activity significantly, suggesting avenues for optimization in drug design. -
Emerging Applications:
Beyond medicinal chemistry, these compounds are being investigated as ligands in coordination chemistry and as intermediates in material science applications.
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